1,2-Dimethoxy-4-(pentafluoroethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethoxy-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F5O2/c1-16-7-4-3-6(5-8(7)17-2)9(11,12)10(13,14)15/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPGODGKXYCBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2 Dimethoxy 4 Pentafluoroethyl Benzene and Analogous Fluorinated Aromatic Ethers
Strategies for the Regioselective Introduction of the Pentafluoroethyl Group onto Aromatic Systems
The precise placement of a pentafluoroethyl group onto an aromatic ring, particularly one with multiple substituents like 1,2-dimethoxybenzene (B1683551), requires carefully controlled reaction conditions and specific catalytic systems. The electron-donating nature of the methoxy (B1213986) groups in the target compound directs substitution to the positions ortho and para to them, making the 4-position a favorable site for functionalization. Methodologies are broadly categorized by the nature of the key bond-forming step.
Transition Metal-Catalyzed C-C and C-O Cross-Coupling Reactions for Perfluoroalkylationacs.orgescholarship.org
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org Catalysts based on palladium, copper, and nickel are particularly prominent in the synthesis of fluorinated aromatic compounds. These reactions typically involve the coupling of an aryl halide or pseudohalide with a fluoroalkylating agent.
Palladium-catalyzed C-O cross-coupling reactions, often referred to as Buchwald-Hartwig etherifications, are highly effective for the synthesis of aryl ethers. While this method is typically used to form the aryl-oxygen bond, it is relevant in the synthesis of fluorinated analogs where a fluorinated alcohol is coupled with an aryl halide or a fluorinated aryl halide is coupled with an alcohol. For instance, a highly effective protocol for coupling (hetero)aryl bromides with fluorinated alcohols has been developed using a specific palladium precatalyst (tBuBrettPhos Pd G3) and cesium carbonate as the base. documentsdelivered.com This method demonstrates excellent functional group tolerance and is compatible with both electron-rich and electron-poor aromatic systems, making it a viable strategy for producing a wide range of fluorinated aryl ethers. documentsdelivered.com
General applications of palladium catalysis also extend to the coupling of fluoroalkylamines with aryl halides and the carbonylation of aryl fluorosulfates with aryl formates to produce esters, showcasing the versatility of palladium in handling fluorinated substrates and reagents. nih.govmdpi.comdntb.gov.ua
Copper-catalyzed or -mediated reactions are particularly valuable for the direct introduction of the pentafluoroethyl group onto aromatic rings. rsc.orgmdpi.com These methods often utilize a nucleophilic pentafluoroethyl source that is transferred to an aryl substrate. One notable approach describes the copper-catalyzed pentafluoroethylation of aryl and alkenyl iodides using Et₃SiCF₂CF₃ as the pentafluoroethyl source. rsc.orgresearchgate.net
Another significant advancement involves the generation of a CuCF₂CF₃ species from the readily available and less expensive reagent, TMSCF₃ (trimethyl(trifluoromethyl)silane). sioc.ac.cnrsc.org This species can then be used in oxidative cross-coupling reactions with a variety of substrates, including (hetero)arylboronates, under aerobic conditions. sioc.ac.cnrsc.org The use of 1,10-phenanthroline (B135089) as a ligand has been shown to facilitate the smooth pentafluoroethylation of a broad range of these boronate substrates. sioc.ac.cnrsc.org While many copper-mediated perfluoroalkylation reactions have historically been limited to aryl iodides and boronic acids, recent progress has expanded the scope to include more common aryl bromides. acs.org
| Arylboronate Substrate | Ligand | Conditions | Yield |
|---|---|---|---|
| Phenylboronic acid pinacol (B44631) ester | 1,10-phenanthroline | CuCl, KF, TMSCF₃, DMF/Pyridine, 80 °C then 50 °C, air | Good |
| 4-Methoxyphenylboronic acid pinacol ester | 1,10-phenanthroline | CuCl, KF, TMSCF₃, DMF/Pyridine, 80 °C then 50 °C, air | Moderate-Good |
| Thiophen-2-ylboronic acid pinacol ester | 1,10-phenanthroline | CuCl, KF, TMSCF₃, DMF/Pyridine, 80 °C then 50 °C, air | Good |
While distinct from pentafluoroethylation, the synthesis of difluoromethyl aryl ethers (ArCF₂OAr') is an important related field where nickel catalysis has proven highly effective. researchgate.netd-nb.infospringernature.com These motifs are of increasing interest in medicinal chemistry. A recently developed method establishes an efficient synthesis of these compounds through a nickel-catalyzed Suzuki cross-coupling reaction. researchgate.netd-nb.info This approach couples aryloxydifluoromethyl bromides (ArOCF₂Br) with arylboronic acids. springernature.com The reaction proceeds under mild conditions, tolerates a wide range of functional groups, and is suitable for the late-stage modification of complex molecules like pharmaceuticals and natural products. researchgate.netd-nb.info Mechanistic studies suggest the reaction may proceed through a Ni(I)/Ni(III) catalytic cycle. d-nb.info
Another significant nickel-catalyzed method involves the difluoromethylation of (hetero)aryl chlorides using chlorodifluoromethane (B1668795) (ClCF₂H) as the difluoromethyl source. researchgate.netthieme-connect.de This process is notable for its use of readily accessible starting materials and its broad substrate scope. researchgate.net
| Arylboronic Acid | Aryloxydifluoromethyl Bromide | Catalyst/Base | Yield |
|---|---|---|---|
| Phenylboronic acid | 4-chlorophenoxydifluoromethyl bromide | Ni-2 catalyst, DABCO, K₂CO₃ | High |
| 4-acetylphenylboronic acid | phenoxydifluoromethyl bromide | Ni-2 catalyst, DABCO, K₂CO₃ | Good |
| Naphthalen-1-ylboronic acid | phenoxydifluoromethyl bromide | Ni-2 catalyst, DABCO, K₂CO₃ | High |
Electrophilic Pentafluoroethylation Reagents and Their Application to Electron-Rich Arenesnih.gov
Directly functionalizing an aromatic ring using an electrophilic reagent is a classic and powerful strategy, especially for electron-rich systems like 1,2-dimethoxybenzene. In this approach, a reagent delivers a positively charged or polarized fluoroalkyl group ("RF⁺") to the nucleophilic arene. While the trifluoromethylthio (SCF₃) group has seen extensive development of such reagents, analogous reagents for the pentafluoroethyl group exist. snnu.edu.cn
The reactivity of these reagents allows for the direct perfluoroalkylation of arenes under metal-free conditions. nih.gov For example, certain N-electrophilic sulfenamide (B3320178) reagents have been developed for the introduction of the SCF₂CF₃ motif, showing reactivity with activated aromatics like phenol (B47542) and 1,3-dimethoxybenzene. nih.gov Similarly, newly designed sulfonyl-based reagents can effectively deliver a PhSO₂CF₂ group to electron-rich arenes like anilines and phenols. nih.gov The general principle involves the generation of a perfluoroalkyl radical or cation equivalent that undergoes a Friedel-Crafts-type reaction with the activated aromatic ring. ccspublishing.org.cn This method is often characterized by its operational simplicity and tolerance for various functional groups, making it suitable for late-stage functionalization. nih.gov
Nucleophilic Pathways for Fluorinated Group Introduction via Aromatic Substitutionwikipedia.org
Nucleophilic aromatic substitution (SₙAr) provides an alternative route to fluorinated aromatic compounds. byjus.com In contrast to electrophilic substitution, the SₙAr mechanism involves the attack of a nucleophile on an electron-poor aromatic ring that is substituted with a good leaving group (such as a halide). wikipedia.orgmasterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups (e.g., nitro, sulfonyl, pentafluorosulfanyl) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orgresearchgate.net These groups stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.org
This pathway is not directly applicable for adding a group to the electron-rich 1,2-dimethoxybenzene core. However, it is a key strategy for synthesizing fluorinated aromatic ethers from different starting points. For example, an aryl ring activated by a nitro group and bearing a fluorine atom can undergo substitution by a methoxide (B1231860) nucleophile to form a methoxy-substituted nitroaromatic compound. researchgate.net In SₙAr reactions, fluoride (B91410) itself can serve as an excellent leaving group, a somewhat counterintuitive result explained by the fact that the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's strong inductive electron-withdrawing effect. libretexts.org This makes fluorinated aromatics valuable precursors for a wide range of substituted aromatic compounds.
Radical-Mediated Perfluoroethylation and Thioether Formation
Radical-mediated reactions offer a powerful tool for the introduction of perfluoroalkyl groups onto aromatic rings. researchgate.net The generation of electrophilic perfluoroalkyl radicals, which can then attack electron-rich aromatic systems, is a key step in these transformations. researchgate.netacs.org
One common method involves the use of perfluoroalkyl iodides in the presence of a radical initiator. For instance, sodium dithionite (B78146) can be used to generate perfluoroalkyl radicals from the corresponding iodides. researchgate.net These radicals then undergo substitution reactions with electron-rich aromatic compounds, such as 1,2-dimethoxybenzene, typically yielding a mixture of ortho and para isomers due to the directing effects of the methoxy groups. researchgate.net Visible-light photoredox catalysis has also emerged as a mild and efficient method for generating perfluoroalkyl radicals. acs.orgacs.org
The formation of thioethers is another important transformation in this context. Thioethers can serve as precursors to other functional groups or be integral parts of the final molecule. acsgcipr.org Radical processes, such as thio-ene and thio-yne reactions, can be employed for thioether formation. acsgcipr.org Additionally, metal-catalyzed reactions are widely used for the thiolation of aromatic compounds. acsgcipr.org In the context of perfluoroalkylation, a strategy involving the deprotection of propiophenone (B1677668) α-thioesters in the presence of perfluoroalkyliodides and subsequent oxidation to the sulfone has been explored, though it was found to be less efficient for scalable synthesis. nih.gov A more recent development involves the photoredox copper-catalyzed fluoroalkylation-thiolation of alkenes, which allows for the simultaneous introduction of fluoroalkyl and arylthio groups. cas.cn
Synthetic Routes to 1,2-Dimethoxybenzene Derivatives and their Subsequent Functionalization
The synthesis of the 1,2-dimethoxybenzene (veratrole) core and its subsequent functionalization are crucial steps in the preparation of the target compound.
1,2-Dimethoxybenzene is commonly synthesized from catechol or guaiacol (B22219). google.com The methylation of these precursors can be achieved using various methylating agents, such as dimethyl sulfate, methyl iodide, or methyl chloride. The choice of reagent and reaction conditions can influence the selectivity and yield of the desired product. researchgate.net
Dimethyl carbonate (DMC) has been identified as a more efficient and environmentally friendly methylating agent compared to methanol (B129727) for the vapor-phase methylation of catechol over alumina (B75360) catalysts. ulisboa.pt Studies have shown that DMC leads to higher catechol conversion and guaiacol selectivity. ulisboa.ptrsc.org The use of heterogeneous catalysts, such as aluminophosphates, has also been investigated to improve catalyst stability and conversion rates. mdpi.commdpi.com The reaction proceeds via O-alkylation, with no C-alkylated products typically observed under these conditions. researchgate.netrsc.org
Below is a data table summarizing the catalytic performance of different systems in catechol methylation:
| Catalyst System | Methylating Agent | Catechol Conversion (%) | Guaiacol Selectivity (%) | Veratrole Selectivity (%) | Reference |
| AlPO4-Al2O3 | Dimethyl Carbonate | High | Good | - | researchgate.netrsc.org |
| Aluminophosphate (APO) | Dimethyl Carbonate | 95.4 | 63.2 | 34.8 | mdpi.com |
| Alumina | Dimethyl Carbonate | 41 | 71 | - | ulisboa.pt |
| Alumina | Methanol | 6 | 59 | - | ulisboa.pt |
Data presented is illustrative of trends reported in the cited literature; specific values can vary based on reaction conditions.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org The methoxy group is an effective DMG, allowing for the selective lithiation of 1,2-dimethoxybenzene. wikipedia.orgresearchgate.net The resulting aryllithium species can then react with a variety of electrophiles to introduce substituents at the desired position. wikipedia.org
The choice of base and solvent is critical for the success of DoM. uwindsor.ca Strong bases like n-butyllithium are commonly used, often in combination with chelating agents like TMEDA to enhance reactivity. harvard.edu The reaction of 1,2-dimethoxybenzene with n-butyllithium proceeds with deprotonation at the position ortho to one of the methoxy groups. researchgate.net This strategy allows for the introduction of various functional groups with high regioselectivity. wikipedia.org More recently, cooperative bimetallic bases, such as a combination of Zn(TMP)2 and KOtBu, have been shown to be effective for the regioselective metalation of non-activated arenes under mild conditions. rsc.org
The methoxy groups in 1,2-dimethoxybenzene are activating, ortho-, para-directing substituents for electrophilic aromatic substitution reactions. libretexts.orgpressbooks.pub This means that incoming electrophiles will preferentially add to the positions ortho or para to the methoxy groups. libretexts.orglumenlearning.com The two methoxy groups work in concert to strongly activate the ring, making it significantly more reactive than benzene (B151609) itself. libretexts.org
In the case of 1,2-dimethoxybenzene, the 4-position (para to one methoxy group and meta to the other) is highly activated and sterically accessible, making it a common site for electrophilic attack. scirp.orgresearchgate.net For example, in the nitration of veratrole, the nitro group is directed to the 4- and 5-positions. stackexchange.comechemi.com The strong activating effect of the two methoxy groups often means that milder reaction conditions can be employed compared to the nitration of less activated aromatic rings. stackexchange.comechemi.com The regioselectivity is primarily controlled by the activating methoxy groups, which override the directing effect of any deactivating groups that may be introduced. stackexchange.comechemi.com
The following table illustrates the directing effects of substituents in the nitration of substituted benzenes:
| Substituent | Reactivity Compared to Benzene | Major Products | Reference |
| -OH | ~1000 times more reactive | Ortho, Para | libretexts.org |
| -OCH3 | Significantly more reactive | Ortho, Para | libretexts.org |
| -NO2 | ~10 million times less reactive | Meta | libretexts.org |
Convergent and Divergent Synthetic Approaches to 1,2-Dimethoxy-4-(pentafluoroethyl)benzene
The synthesis of this compound can be approached through both convergent and divergent strategies.
A convergent synthesis would involve the preparation of a pentafluoroethyl-substituted aromatic precursor which is then elaborated to introduce the 1,2-dimethoxy pattern. For example, one could envision the synthesis of a 4-(pentafluoroethyl)catechol derivative followed by a double methylation reaction.
A divergent synthesis , which is more commonly employed, starts with the readily available 1,2-dimethoxybenzene. This substrate is then functionalized in a regioselective manner to introduce the pentafluoroethyl group at the 4-position. This approach takes advantage of the well-understood directing effects of the methoxy groups and the availability of various perfluoroalkylation methods. A typical divergent route would involve the direct perfluoroethylation of 1,2-dimethoxybenzene using a radical-mediated reaction as described in section 2.1.4.
Process Optimization and Scalability Considerations in Laboratory Synthesis
Scaling up the synthesis of fluorinated compounds from the gram to the kilogram scale presents several challenges. chimia.chresearchgate.net Many fluorination reagents are toxic and corrosive, requiring specialized equipment such as plastic reactors or high-pressure autoclaves. chimia.ch Therefore, careful consideration of safety and handling procedures is paramount. chimia.ch
For radical perfluoroalkylation reactions, process optimization may involve fine-tuning the reaction conditions, such as the choice of radical initiator, solvent, and temperature, to maximize the yield and selectivity of the desired product. The development of catalytic methods, for example, using visible light and a photocatalyst, can lead to milder and more efficient processes that are more amenable to scale-up. acs.org The scalability of such reactions has been demonstrated in the context of visible-light-promoted transition-metal-free perfluoroalkylation/cyclization reactions, which have been performed on a gram scale. researchgate.net
When considering scalability, the availability and cost of starting materials are also important factors. The use of readily available and inexpensive reagents, such as fluoroalkyl halides, is preferable for large-scale applications. researchgate.net The development of robust and efficient purification methods is also crucial for obtaining the final product with high purity on a larger scale.
Green Chemistry Principles Applied to the Synthesis of Fluorinated Aromatic Compounds
The integration of green chemistry principles into the synthesis of fluorinated aromatic compounds, including ethers like this compound, is a important focus of modern chemical research. This shift is driven by the need to mitigate the environmental impact associated with traditional fluorination methods, which often rely on hazardous reagents, harsh reaction conditions, and energy-intensive processes. acs.org The goal is to develop synthetic pathways that are safer, more efficient, and environmentally benign by adhering to the core tenets of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts. nih.gov
Traditional methods for creating carbon-fluorine bonds frequently involve toxic and corrosive reagents like elemental fluorine (F₂) or hydrofluoric acid (HF). acs.org The development of greener alternatives focuses on improving energy efficiency, utilizing renewable feedstocks, employing catalytic reagents, and designing safer chemical processes from the ground up. nih.gov Recent advancements have led to innovative methodologies that significantly reduce the environmental footprint of producing valuable fluorinated aromatic compounds. researchgate.net
Detailed research findings highlight several key areas where green chemistry is making a substantial impact on the synthesis of fluorinated aromatic ethers and related structures. These emerging techniques represent a significant improvement over conventional methods. researchgate.net
Electrochemical Synthesis: A prominent green approach is the use of electrochemical methods for fluorination. acs.org Electrochemical synthesis is considered a sustainable technique because it can often be performed without hazardous reagents and allows for easier scalability. acs.org This method utilizes electricity to drive the fluorination process, which can provide high selectivity for mono- or difluorinated products. acs.org By avoiding harsh chemical oxidants and reductants, electrosynthesis minimizes waste generation and enhances the safety profile of the reaction.
Photocatalytic and Photochemical Fluorination: Leveraging light as an energy source, photocatalysis has emerged as a powerful tool for aromatic fluorination under mild conditions. wpmucdn.com This technique uses photocatalysts that, when excited by light, can facilitate the incorporation of fluorine into aromatic rings with high selectivity. wpmucdn.com Photochemical methods offer a versatile and energy-efficient pathway for synthesizing complex fluorinated molecules, reducing the need for high temperatures and harsh reagents. wpmucdn.com
Mechanochemical Methods: Solid-state mechanochemical protocols offer a significant environmental advantage by eliminating the need for bulk solvents. rsc.org Aromatic nucleophilic fluorination has been successfully achieved using potassium fluoride (KF) and a catalyst in a solid-state reaction, which is fast and efficient. rsc.org This approach avoids the use of toxic, high-boiling point solvents that are often difficult to remove and recycle, thereby presenting a more cost-effective and environmentally friendly route. rsc.org
Use of Greener Reagents and Catalysts: A key principle of green chemistry is the substitution of hazardous substances with safer alternatives. nih.gov In the synthesis of polyfluoroalkyl aryl ethers, metal-free methods have been developed that use sulfuryl fluoride (SO₂F₂) as a traceless activator. This allows the reaction to proceed under mild conditions with short reaction times, tolerating a wide variety of functional groups without the need for metal catalysts. acs.org Furthermore, the development of sustainable catalysts, such as those based on copper instead of precious metals like palladium, contributes to greener processes by reducing reliance on scarce resources and often enabling milder reaction conditions. wpmucdn.com
Microwave-Assisted Synthesis: Microwave irradiation has become an important technique for the eco-friendly and energy-efficient synthesis of fluorinated compounds. researchgate.net This method provides benefits such as reduced reaction times, higher yields, and better control over reaction temperatures, which can minimize the formation of byproducts. researchgate.net
Utilization of Renewable Feedstocks: Aligning with the principle of using renewable resources, researchers are exploring the use of bio-derived platform chemicals, such as furfural, as starting materials for fluorinated products. mdpi.com This strategy helps to create more sustainable pathways for producing valuable fluorinated building blocks for various industries. mdpi.com
The following table summarizes key green chemistry approaches applied to the synthesis of fluorinated aromatic compounds:
| Green Chemistry Approach | Principle Applied | Description | Key Advantages |
| Electrochemical Fluorination | Inherently Safer Chemistry, Waste Prevention | Uses electrical current to drive fluorination, often eliminating the need for hazardous chemical reagents. acs.org | Reduced use of hazardous substances, improved scalability, high selectivity. acs.org |
| Photocatalytic Fluorination | Design for Energy Efficiency | Employs light to initiate fluorination reactions, often proceeding under mild temperature and pressure conditions. wpmucdn.com | High selectivity, mild reaction conditions, reduced energy consumption. wpmucdn.com |
| Mechanochemical Synthesis | Safer Solvents and Auxiliaries | Reactions are conducted in the solid state by grinding reagents together, eliminating the need for bulk solvents. rsc.org | Avoids toxic and difficult-to-remove solvents, rapid reaction times, cost-effective. rsc.org |
| Metal-Free Catalysis | Catalysis, Less Hazardous Chemical Syntheses | Utilizes non-metallic activators or organocatalysts to facilitate fluorination, avoiding heavy or precious metal catalysts. acs.org | Avoids metal contamination in products, often milder conditions, utilizes more abundant elements. acs.org |
| Microwave-Assisted Synthesis | Design for Energy Efficiency | Uses microwave energy for rapid and uniform heating of the reaction mixture. researchgate.net | Drastically reduced reaction times, increased yields, fewer side products, energy efficiency. researchgate.net |
| Use of Renewable Feedstocks | Use of Renewable Feedstocks | Incorporates starting materials derived from biomass (e.g., furfural) to produce fluorinated molecules. mdpi.com | Reduces reliance on fossil fuels, enhances sustainability of the final product. mdpi.com |
Reactivity Profiles and Mechanistic Investigations of 1,2 Dimethoxy 4 Pentafluoroethyl Benzene
Electrophilic Aromatic Substitution (EAS) Reactivity
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The reactivity and regioselectivity of these reactions are profoundly influenced by the electronic properties of the substituents attached to the ring. wikipedia.org In the case of 1,2-dimethoxy-4-(pentafluoroethyl)benzene, the interplay between the strongly activating methoxy (B1213986) groups and the strongly deactivating pentafluoroethyl group creates a unique reactivity profile.
The susceptibility of an aromatic ring to electrophilic attack is determined by its electron density. Substituents that donate electrons to the ring increase its nucleophilicity, thus activating it towards EAS, while electron-withdrawing groups decrease electron density and deactivate the ring. libretexts.orglibretexts.org
Methoxy Groups (-OCH₃): The two methoxy groups at the C1 and C2 positions are powerful activating groups. minia.edu.eg This is due to their strong electron-donating resonance effect (+R), where the lone pairs on the oxygen atoms are delocalized into the π-system of the benzene (B151609) ring. vaia.comlasalle.edu This resonance effect significantly increases the electron density of the ring, particularly at the ortho and para positions, and far outweighs their weaker electron-withdrawing inductive effect (-I) caused by the electronegativity of the oxygen atom. libretexts.orglasalle.edu
Combined Effect: In this compound, these opposing electronic effects compete. The two methoxy groups provide a strong activating push, while the pentafluoroethyl group exerts a strong deactivating pull. Generally, the resonance effects of activators like methoxy groups are more dominant than the inductive effects of deactivators. libretexts.org Therefore, the aromatic ring of this compound is expected to be activated for electrophilic aromatic substitution relative to benzene, but less activated than the parent 1,2-dimethoxybenzene (B1683551).
| Compound | Substituent(s) | Dominant Electronic Effect(s) | Effect on EAS Rate (Relative to Benzene) |
|---|---|---|---|
| Benzene | -H | Neutral | Baseline (1) |
| Anisole | -OCH₃ | +R (Activating) | Faster |
| 1,2-Dimethoxybenzene | 1,2-(OCH₃)₂ | +R (Strongly Activating) | Much Faster |
| (Trifluoromethyl)benzene | -CF₃ | -I (Strongly Deactivating) | Much Slower |
| This compound | 1,2-(OCH₃)₂, 4-C₂F₅ | Competing +R and -I | Faster (Activated) |
Regioselectivity in EAS reactions is determined by the directing effects of the existing substituents, which influence the stability of the carbocation intermediate (arenium ion or σ-complex) formed during the reaction. masterorganicchemistry.comyoutube.com
Directing Effect of Methoxy Groups: As strong activating groups, methoxy substituents are ortho, para-directors. libretexts.org
The methoxy group at C1 directs incoming electrophiles to the C2 (ortho), C4 (para), and C6 (ortho) positions.
The methoxy group at C2 directs to the C1 (ortho), C3 (ortho), and C5 (para) positions.
Directing Effect of the Pentafluoroethyl Group: As a strong deactivating group, the pentafluoroethyl substituent is a meta-director. vanderbilt.edu It directs incoming electrophiles to the C2 (meta) and C6 (meta) positions relative to itself.
Site Preference Analysis: The available positions for substitution on the this compound ring are C3, C5, and C6.
Position C3: This position is ortho to the C2-methoxy group and meta to the C1-methoxy group. It is strongly activated by the C2-methoxy group.
Position C5: This position is para to the C2-methoxy group and meta to the C1-methoxy group. It is very strongly activated, as the para-directing effect is typically stronger than the ortho-directing effect. youtube.com
Position C6: This position is ortho to the C1-methoxy group (activated) but also meta to the deactivating pentafluoroethyl group (favored by the deactivator's directing effect).
Considering the combined influences, the powerful para-directing effect of the C2-methoxy group makes position C5 the most electronically enriched and sterically accessible site. Therefore, it is the overwhelmingly preferred site for electrophilic attack. Attack at C3 would be the next most likely, while attack at C6 is less favored due to the proximity to the bulky pentafluoroethyl group and the deactivating influence from that substituent.
| Position | Influence of C1-OCH₃ | Influence of C2-OCH₃ | Influence of C4-C₂F₅ | Predicted Reactivity |
|---|---|---|---|---|
| C3 | Meta | Ortho (Activating) | - | Favorable |
| C5 | Meta | Para (Strongly Activating) | - | Most Favorable |
| C6 | Ortho (Activating) | Meta | Meta (Directing) | Less Favorable |
The mechanism of electrophilic aromatic substitution proceeds via a two-step pathway: msu.edu
Attack by the electrophile: The π-system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion or σ-complex. This is the slow, rate-determining step as it temporarily disrupts aromaticity. masterorganicchemistry.com
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic π-system. This step is fast.
The regioselectivity observed is a direct consequence of the stability of the intermediate arenium ion. For this compound, we can analyze the stability of the intermediates formed from attack at the C5 and C3 positions.
Attack at C5 (Major Pathway): When the electrophile attacks the C5 position, the resulting arenium ion is highly stabilized. A key resonance structure places the positive charge on C2, directly adjacent to the C2-methoxy group. This allows for an additional, highly stable resonance contributor where the lone pair of the oxygen atom delocalizes to satisfy the positive charge, giving all atoms an octet. This level of stabilization is not possible for attack at other positions, explaining the strong preference for the C5 product.
Nucleophilic Aromatic Substitution (SₙAr) Potential and Mechanisms
Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SₙAr is facilitated by electron-withdrawing groups. numberanalytics.com
The SₙAr mechanism typically requires two key features on the aromatic ring:
A good leaving group, such as a halide.
Strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or polyfluoroalkyl groups, positioned ortho or para to the leaving group. nih.govlibretexts.org
The parent molecule, this compound, lacks a suitable leaving group and is therefore not expected to undergo SₙAr reactions directly. However, its derivatives could possess significant potential. For instance, a hypothetical molecule like 1-fluoro-2-methoxy-4-(pentafluoroethyl)benzene would be a strong candidate for SₙAr. In this case, the fluorine atom at C1 serves as the leaving group, and the powerful electron-withdrawing pentafluoroethyl group is in the para position. This arrangement is ideal for stabilizing the intermediate Meisenheimer complex, which is the cornerstone of the SₙAr mechanism. youtube.com
The reaction proceeds via a two-step addition-elimination mechanism:
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. youtube.com
Elimination of Leaving Group: The aromaticity is restored as the leaving group is expelled.
In a potential SₙAr substrate derived from this compound, there is a direct conflict between the electronic effects of the substituents.
Activating Effect (-C₂F₅): The pentafluoroethyl group is a strong EWG. It powerfully withdraws electron density from the ring, making it more electrophilic and thus susceptible to attack by a nucleophile. Its presence is crucial for stabilizing the negative charge of the Meisenheimer complex through induction.
Deactivating Effect (-OCH₃): The methoxy groups are electron-donating groups. They increase the electron density of the ring, which repels incoming nucleophiles and destabilizes the negatively charged intermediate. researchgate.net
For an SₙAr reaction to be viable on a derivative of this compound, the activating effect of the pentafluoroethyl group must be strong enough to overcome the deactivating effects of the two methoxy groups. Given the potent electron-withdrawing nature of perfluoroalkyl groups, it is plausible that a derivative with a leaving group para to the -C₂F₅ group would be sufficiently activated to undergo SₙAr, despite the presence of the deactivating methoxy groups.
| Substituent | Electronic Effect | Influence on SₙAr Reactivity |
|---|---|---|
| -C₂F₅ (Pentafluoroethyl) | -I (Strongly Electron-Withdrawing) | Activating (Stabilizes Meisenheimer Complex) |
| -OCH₃ (Methoxy) | +R (Strongly Electron-Donating) | Deactivating (Destabilizes Meisenheimer Complex) |
Radical Reactivity and C-H Bond Functionalization
Direct research on the radical reactivity and C-H bond functionalization of this compound is not available in the reviewed literature. However, the reactivity of this molecule can be inferred by considering the electronic properties of its substituents. The 1,2-dimethoxybenzene (veratrole) core is electron-rich, which typically directs electrophilic and some radical substitutions to the positions activated by the methoxy groups. Conversely, the pentafluoroethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but can influence the regioselectivity of other reactions.
Radical perfluoroalkylation has been achieved on both electron-deficient and electron-rich polycyclic aromatics through copper-mediated methods, suggesting that direct functionalization of the aromatic core is feasible. acs.org For electron-rich phenyl ethers, radical arylation using arenediazonium salts as the radical source has been shown to proceed with good regioselectivity, typically at the ortho position relative to the alkoxy group. researchgate.net This suggests that radical attack on the this compound ring would likely be directed to the positions activated by the methoxy groups.
The activation of C-H bonds in aromatic compounds is a significant area of research, often employing transition metal catalysts. youtube.com For electron-rich arenes, electrophilic aromatic substitution (SEAr) pathways are common, where an electrophilic metal species attacks the π-system of the ring. nih.gov While not a radical process, it is a key mode of C-H functionalization for such systems. Photoactivation of electron donor-acceptor (EDA) complexes is another modern approach for the C-H fluoroalkylation of arenes, which has been applied to a wide range of (hetero)arenes. rsc.org
Transition Metal-Catalyzed Transformations Involving the Dimethoxy- and Pentafluoroethyl-Substituted Aromatic Core
Specific studies on transition metal-catalyzed transformations involving this compound were not found. However, the presence of both electron-donating methoxy groups and a C-F bond-containing pentafluoroethyl group suggests potential for various catalytic reactions. The aromatic core itself, being a substituted benzene, can in principle participate in cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are fundamental in C-C bond formation. For instance, Suzuki-Miyaura coupling is widely used for the arylation of various substrates. mdpi.com The C-H bonds on the aromatic ring could potentially be activated and functionalized using palladium catalysis, a strategy that has been explored for late-stage functionalization of complex molecules. nih.gov Photoredox-mediated, palladium-catalyzed C-H arylation is a known method for producing phenyl derivatives of functionality-rich substrates at room temperature. mdpi.com
The pentafluoroethyl group itself can be introduced onto an aromatic ring via cross-coupling reactions. Copper(I) pentafluoroethyl complexes have been synthesized and used for the perfluoroalkylation of aryl halides. nih.gov Mechanistic studies on these copper-mediated reactions show that the rate of oxidative addition of aryl halides can be influenced by the electronic properties of ancillary ligands on the copper complex. nih.gov
Below is a table summarizing general types of transition metal-catalyzed reactions that are often applied to functionalized aromatic compounds, which could potentially be adapted for this compound.
| Reaction Type | Typical Catalyst | Potential Application to the Aromatic Core | General Reference |
| Suzuki-Miyaura Coupling | Palladium complexes | Arylation of the aromatic ring (if halogenated) or C-H arylation. | mdpi.com |
| Heck Reaction | Palladium complexes | Vinylation of the aromatic ring (if halogenated). | biolmolchem.com |
| C-H Arylation | Palladium, Rhodium, etc. | Direct formation of C-C bonds at activated C-H positions. | nih.govmdpi.com |
| Perfluoroalkylation | Copper, Palladium | Introduction of additional perfluoroalkyl groups. | nih.gov |
Kinetic and Thermodynamic Studies of Key Reactions
No specific kinetic or thermodynamic data for reactions involving this compound have been published. To understand the potential reaction pathways and their energetics, one would need to perform dedicated experimental studies or computational modeling.
For context, theoretical studies have been conducted on related molecules. For example, a computational study using Density Functional Theory (DFT) investigated the electrophilic aromatic substitution reaction of 1,2-dimethoxybenzene with a captodative olefin. scirp.org This study explored the regioselectivity and the effect of solvents on the reaction mechanism, calculating activation energy barriers and the stability of intermediates. scirp.org Such computational approaches could be applied to this compound to predict its reactivity in similar transformations.
Kinetic data is available for a vast number of gas-phase atmospheric reactions of organic compounds, which can be described by the Arrhenius equation over limited temperature ranges. copernicus.org However, such data is not available for the title compound. Kinetic studies on the reactions of copper(I) pentafluoroethyl complexes with aryl halides have provided insights into the mechanism of perfluoroalkylation, revealing relationships between the electronic properties of ligands and reaction rates. nih.gov These studies highlight the importance of understanding the kinetics to optimize reaction conditions and elucidate mechanisms. nih.gov
Without experimental data, any discussion of reaction rates, equilibrium constants, or activation energies for this compound would be purely speculative.
Advanced Spectroscopic and Structural Elucidation of 1,2 Dimethoxy 4 Pentafluoroethyl Benzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as the cornerstone for determining the molecular structure of 1,2-Dimethoxy-4-(pentafluoroethyl)benzene in solution. By probing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the chemical environment and connectivity within the molecule can be constructed.
The substitution pattern on the benzene (B151609) ring, featuring two adjacent methoxy (B1213986) groups and a para-pentafluoroethyl group, results in a unique and informative set of NMR spectra. The electron-donating resonance effect of the methoxy groups and the powerful inductive-withdrawing effect of the pentafluoroethyl group create distinct electronic environments for each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display three distinct signals for the aromatic protons and two signals for the methoxy groups. The aromatic region would feature an AXM spin system. The H-3 proton, positioned between a methoxy and the pentafluoroethyl group, would be the most deshielded. The H-5 proton, adjacent to the pentafluoroethyl group, would also be significantly deshielded. The H-6 proton, ortho to a methoxy group, would appear at the highest field among the aromatic protons. The methoxy protons at C-1 and C-2 are expected to be chemically non-equivalent, potentially appearing as two distinct singlets.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on all carbon atoms. The carbons bearing the methoxy groups (C-1 and C-2) are expected to be shielded due to the electron-donating effect. Conversely, C-4, attached to the electron-withdrawing C₂F₅ group, will be deshielded. The carbons of the pentafluoroethyl group will exhibit characteristic splitting due to strong one-bond and two-bond C-F coupling.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly diagnostic for the pentafluoroethyl group. It is expected to show two distinct signals corresponding to the -CF₂- and -CF₃ moieties. These signals will exhibit mutual coupling, with the -CF₂- signal appearing as a quartet and the -CF₃ signal as a triplet. The chemical shifts are indicative of the electronic environment and are typically found in specific regions for fluoroaliphatic groups attached to an aromatic ring.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Couplings for this compound Predicted data based on substituent effects on a benzene ring in CDCl₃.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | H-3 | 7.1 - 7.3 | d | J(H-3, H-5) ≈ 2 Hz |
| ¹H | H-5 | 7.0 - 7.2 | dd | J(H-5, H-6) ≈ 8 Hz, J(H-5, H-3) ≈ 2 Hz |
| ¹H | H-6 | 6.8 - 7.0 | d | J(H-6, H-5) ≈ 8 Hz |
| ¹H | OCH₃ (C-1) | 3.8 - 3.9 | s | - |
| ¹H | OCH₃ (C-2) | 3.8 - 3.9 | s | - |
| ¹³C | C-1 | 148 - 150 | - | - |
| ¹³C | C-2 | 149 - 151 | - | - |
| ¹³C | C-3 | 112 - 115 | - | - |
| ¹³C | C-4 | 125 - 130 | t | ²J(C-F) ≈ 25 Hz |
| ¹³C | C-5 | 120 - 123 | - | - |
| ¹³C | C-6 | 110 - 112 | - | - |
| ¹³C | OCH₃ | 55 - 57 | - | - |
| ¹³C | -CF₂- | 115 - 120 | tq | ¹J(C-F) ≈ 250 Hz, ²J(C-F) ≈ 35 Hz |
| ¹³C | -CF₃ | 118 - 122 | qt | ¹J(C-F) ≈ 280 Hz, ²J(C-F) ≈ 30 Hz |
| ¹⁹F | -CF₂- | -105 to -115 | q | ³J(F-F) ≈ 5-10 Hz |
| ¹⁹F | -CF₃ | -80 to -85 | t | ³J(F-F) ≈ 5-10 Hz |
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
To unambiguously assign the chemical shifts and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is utilized. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a cross-peak between the signals for H-5 and H-6 would be expected, confirming their ortho relationship.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This would definitively link the signals of H-3, H-5, and H-6 to their respective carbons (C-3, C-5, and C-6) and the methoxy proton signals to the methoxy carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). Key expected correlations include:
H-3 correlating to C-1, C-2, C-4, and C-5.
H-5 correlating to C-1, C-3, and C-4, and crucially, to the -CF₂- carbon, confirming the position of the pentafluoroethyl group.
Methoxy protons correlating to their adjacent ring carbons (e.g., OCH₃ at C-1 correlating to C-1 and C-2/C-6).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. NOESY correlations between the methoxy protons and the adjacent aromatic protons (H-6 and H-3) can provide valuable information about the preferred conformation and rotational dynamics of the methoxy groups relative to the benzene ring. youtube.com
X-ray Crystallography for Solid-State Molecular Architecture and Conformation Analysis
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. Although a specific crystal structure for this compound is not publicly available, its expected architecture can be inferred from related compounds like 1,2-dimethoxybenzene (B1683551) (veratrole). rsc.org
The analysis would be expected to show a nearly planar benzene ring. The two methoxy groups would likely be slightly twisted out of the aromatic plane to minimize steric repulsion between them and with the adjacent ring atoms. rsc.orgresearchgate.net The pentafluoroethyl group would adopt a staggered conformation. The crystal packing would be dictated by weak intermolecular forces, such as C-H···O and C-H···F hydrogen bonds, as well as potential π-π stacking interactions between the aromatic rings.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
HRMS is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound (C₁₀H₉F₅O₂), the exact mass of the molecular ion ([M]⁺) can be calculated and compared to the experimental value, typically within a few parts per million (ppm), to verify the molecular formula.
Table 2: Calculated Exact Mass for this compound
| Ion | Formula | Calculated Monoisotopic Mass (Da) |
| [M]⁺ | C₁₀H₉F₅O₂ | 256.0523 |
| [M+H]⁺ | C₁₀H₁₀F₅O₂ | 257.0596 |
| [M+Na]⁺ | C₁₀H₉F₅NaO₂ | 279.0415 |
Furthermore, tandem mass spectrometry (MS/MS) experiments elucidate the fragmentation pathways, providing structural confirmation. The fragmentation is expected to be dominated by the cleavage of the C-C and C-F bonds within the pentafluoroethyl group and the ether linkages.
Predicted Fragmentation Pathways:
Loss of the entire pentafluoroethyl radical: [M]⁺ → [M - C₂F₅]⁺ + C₂F₅•. This would result in a fragment corresponding to the 1,2-dimethoxybenzene cation.
Alpha-cleavage with loss of a trifluoromethyl radical: [M]⁺ → [M - CF₃]⁺ + CF₃•. This is a common pathway for perfluoroalkyl chains.
Loss of a methyl radical from a methoxy group: [M]⁺ → [M - CH₃]⁺ + CH₃•.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. thermofisher.com Each functional group has characteristic absorption or scattering frequencies, making these techniques ideal for structural confirmation. walshmedicalmedia.com
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | -OCH₃ | 2980 - 2850 | Medium |
| C=C Stretch (Aromatic) | Benzene Ring | 1610, 1580, 1500 | Medium-Strong |
| C-H In-plane Bend | Ar-H, -OCH₃ | 1470 - 1300 | Medium |
| C-F Stretch | -CF₂, -CF₃ | 1350 - 1100 | Very Strong |
| C-O Stretch (Aryl Ether) | Ar-O-CH₃ | 1270 - 1230 | Strong |
| C-H Out-of-plane Bend | Ar-H | 900 - 800 | Strong |
The most prominent features in the IR spectrum are expected to be the extremely strong C-F stretching bands between 1100 and 1350 cm⁻¹ and the strong aryl-ether C-O stretching band around 1250 cm⁻¹. The specific pattern of the C-H out-of-plane bending bands in the 800-900 cm⁻¹ region can help confirm the 1,2,4-trisubstitution pattern of the aromatic ring.
Electronic Spectroscopy (UV-Vis) for π-System Conjugation and Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds, these are typically π → π* transitions. up.ac.za The spectrum of this compound is based on the benzene chromophore. spcmc.ac.in
Benzene itself exhibits a primary absorption band (E₂-band) around 204 nm and a weaker, fine-structured secondary band (B-band) around 256 nm. spcmc.ac.in The substituents on the ring significantly modify these absorptions:
Methoxy Groups: As powerful electron-donating groups (auxochromes), the two -OCH₃ groups cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect).
Pentafluoroethyl Group: This electron-withdrawing group also influences the electronic transitions, typically causing a modest bathochromic shift.
The combined effect of these groups is expected to shift the B-band to approximately 270-290 nm. This analysis helps to understand the electronic structure of the conjugated π-system within the molecule.
Theoretical and Computational Investigations of 1,2 Dimethoxy 4 Pentafluoroethyl Benzene
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular properties of 1,2-Dimethoxy-4-(pentafluoroethyl)benzene. arxiv.orgrsc.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. DFT functionals like B3LYP and PBE0, combined with appropriate basis sets such as 6-311G(d,p) or Def2-TZVP, are commonly employed to balance computational cost and accuracy for substituted benzene (B151609) derivatives. sciprofiles.comresearchgate.net
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. researchgate.net
In this compound, the electron-donating nature of the two methoxy (B1213986) groups increases the energy of the HOMO, concentrating its electron density primarily on the benzene ring and the oxygen atoms. Conversely, the powerful electron-withdrawing inductive effect of the pentafluoroethyl group significantly lowers the energy of the LUMO, which is expected to be localized more towards the C-CF₂-CF₃ moiety and the ipso-carbon atom. This electronic push-pull effect is anticipated to result in a relatively small HOMO-LUMO gap compared to benzene, suggesting higher reactivity. wuxibiology.comresearchgate.net
The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution. For this compound, MEP analysis would reveal negative potential (electron-rich regions) around the oxygen atoms of the methoxy groups, making them sites for electrophilic attack and strong hydrogen bond acceptors. sciprofiles.comresearchgate.net A region of strong positive potential (electron-deficient) would be centered on the pentafluoroethyl group, indicating a site susceptible to nucleophilic interaction.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound Note: The following data are illustrative, based on typical values for similarly substituted aromatic compounds calculated using DFT methods.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.58 |
| LUMO Energy | -1.45 |
| HOMO-LUMO Gap (ΔE) | 5.13 |
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. By locating stationary points, such as reactants, products, intermediates, and transition states, computational methods can elucidate reaction mechanisms and predict activation energies.
For this compound, the strong electron-withdrawing nature of the pentafluoroethyl group deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). researchgate.netyoutube.com Computational studies could model the SNAr reaction, for instance, with a nucleophile like methoxide (B1231860). These calculations would identify the Meisenheimer complex as a key intermediate and locate the transition states leading to its formation and subsequent decomposition to products. The calculated energy barriers would provide a quantitative estimate of the reaction rate, guiding synthetic efforts.
Quantum chemistry can accurately predict various spectroscopic properties, aiding in the structural confirmation and analysis of compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (δ). researchtrends.netdntb.gov.ua For this compound, calculations would predict distinct signals in the ¹H, ¹³C, and ¹⁹F NMR spectra. The aromatic protons would be influenced by the opposing electronic effects of the substituents. The ¹³C shifts would clearly differentiate the methoxy carbons, the substituted and unsubstituted aromatic carbons, and the carbons of the pentafluoroethyl group. ¹⁹F NMR calculations are particularly sensitive to the electronic environment and would predict shifts for the CF₂ and CF₃ groups. nih.gov Comparing calculated shifts with experimental data is a powerful method for structure verification. researchgate.netnih.gov
Table 2: Illustrative Calculated vs. Experimental NMR Chemical Shifts (ppm) Note: Experimental values are hypothetical for illustrative purposes. Calculated values are typical predictions from DFT/GIAO methods.
| Nucleus | Position | Calculated Shift (ppm) | Experimental Shift (ppm) |
|---|---|---|---|
| ¹H | Ar-H | 7.0 - 7.2 | 6.9 - 7.1 |
| ¹H | -OCH₃ | 3.9 | 3.85 |
| ¹³C | Ar-C (substituted) | 120 - 155 | 118 - 153 |
| ¹³C | -CF₂- | 118 (tq) | 117 (tq) |
| ¹⁹F | -CF₂- | -110 | -112 |
| ¹⁹F | -CF₃ | -85 | -86 |
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by computing the vibrational modes of the molecule. Each calculated frequency corresponds to a specific atomic motion, such as C-H stretches, C=C ring stretches, and C-F vibrations. These predictions, often scaled to correct for systematic errors, are invaluable for assigning experimental spectra. scielo.org.za
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to UV-Vis absorption wavelengths (λmax). researchgate.net For substituted benzenes, π-π* transitions are characteristic. up.ac.zalibretexts.org The substituents in this compound would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene. nist.gov
Aromaticity is a key concept describing the unusual stability of cyclic conjugated systems. Computational methods can quantify this property using various descriptors. Nucleus-Independent Chemical Shift (NICS) calculations, which measure the magnetic shielding at the center of the ring, are a popular method. A more negative NICS(1)zz value typically indicates stronger aromaticity. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on single, static molecules, Molecular Dynamics (MD) simulations model the movement of atoms over time. This approach is ideal for conformational analysis and studying intermolecular interactions. arxiv.org
For this compound, the primary flexible points are the bonds connecting the methoxy and pentafluoroethyl groups to the ring. MD simulations can explore the rotational energy landscape of these groups to identify the most stable, low-energy conformations. colostate.edusapub.orglibretexts.org In the condensed phase, MD can simulate how multiple molecules pack together, revealing dominant intermolecular interactions such as dipole-dipole forces and weak C-H···F hydrogen bonds, which govern the physical properties of the material. researchgate.net
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build statistical models that correlate a molecule's structural or computational descriptors with its experimentally observed reactivity. These models can then be used to predict the reactivity of new, un-synthesized compounds.
In a QSRR study involving substituted benzenes, this compound could be included as a data point. Its computationally derived descriptors—such as HOMO/LUMO energies, partial atomic charges, dipole moment, and electrostatic potential values—would be correlated with an experimental measure of reactivity (e.g., a reaction rate constant). By establishing a robust correlation across a series of related compounds, the model could predict the reactivity of other molecules with different substitution patterns, accelerating the discovery of compounds with desired properties.
Machine Learning and Artificial Intelligence Applications in Predicting Synthetic Outcomes and Reactivity
The predictive power of these models is rooted in their ability to recognize intricate patterns within chemical data, a task that is often beyond human intuition. researchgate.net For a specific compound such as this compound, AI and ML can be applied to forecast its synthetic accessibility and reactivity in various chemical transformations.
Predicting Synthetic Accessibility
A key application of machine learning in chemical synthesis is the prediction of synthetic accessibility, which gauges how easily a molecule can be synthesized. nih.gov Algorithms can be trained on large databases of known reactions to distinguish between molecules that are "easy-to-synthesize" and those that are "hard-to-synthesize". ebi.ac.uk For this compound, a machine learning model could analyze its structure and provide a "synthetic accessibility score." This score is generated by breaking down the molecule into fragments and comparing them to fragments of molecules with known synthetic routes.
Models like SYBA (SYnthetic Bayesian Accessibility), which employs a Bernoulli naïve Bayes classifier, calculate score contributions from individual molecular fragments based on their frequency in databases of easily synthesizable and hard-to-synthesize molecules. ebi.ac.uk Another approach involves using deep neural networks (DNN) with molecular fingerprints (such as ECFP4) or graph-based models like Communicative Message Passing Neural Networks (CMPNN) to predict accessibility. nih.gov These models take into account the intricate network of chemical reactions required for synthesis. nih.gov
Table 1: Comparison of Machine Learning Models for Synthetic Accessibility Prediction
| Model | Approach | Input | Key Feature |
|---|---|---|---|
| SYBA | Fragment-based Bayesian classification | Molecular Fragments (ECFP8) | Assigns scores to fragments based on frequency in known databases. ebi.ac.uk |
| DNN-ECFP | Deep Neural Network | Extended-Connectivity Fingerprints (ECFP4) | Learns from molecular fingerprints to classify synthesizability. nih.gov |
| CMPNN | Graph-based Neural Network | 2D Molecular Graph Structure | Processes atom and bond information to generate a molecular feature vector for prediction. nih.gov |
Forecasting Reaction Outcomes and Reactivity
Machine learning models are increasingly used to predict the outcomes of chemical reactions, including yields and potential byproducts. rjptonline.orgnih.gov For a substituted benzene derivative like this compound, predicting its reactivity, particularly in electrophilic aromatic substitution reactions, is a significant area of interest.
Table 2: Illustrative Data for a Hypothetical AI-Predicted Retrosynthesis of this compound
| Retrosynthetic Step | Proposed Precursors | Predicted Reaction Type | Feasibility Score (%) |
|---|---|---|---|
| Step 3 | This compound | Perfluoroalkylation | 85 |
| Step 2 | Veratrole (1,2-Dimethoxybenzene) | Friedel-Crafts Acylation | 92 |
| Step 1 | Catechol and Dimethyl Sulfate | Williamson Ether Synthesis | 95 |
Note: This table is a hypothetical representation of how an AI model might outline a synthetic route and is for illustrative purposes only.
The combination of synthetic fluorine chemistry with artificial intelligence is expected to create new opportunities for the intelligent design and synthesis of organofluorine compounds. cas.cn AI could be utilized to design reaction schemes, optimize reaction conditions, and even control automated synthesis platforms for the development of novel fluorinated materials. cas.cn
Applications of 1,2 Dimethoxy 4 Pentafluoroethyl Benzene As a Chemical Building Block
Precursor in Advanced Organic Synthesis
No specific research was found that details the use of 1,2-Dimethoxy-4-(pentafluoroethyl)benzene as a starting material for the design and synthesis of complex polycyclic or heterocyclic systems.
There is no available information on the incorporation of the this compound moiety into ligands for transition metal catalysis.
Scaffold for Materials Science Research
No literature was identified that describes the use of this compound as a monomer in polymerization or copolymerization reactions to create fluorinated polymers.
The role of this compound as a component in the synthesis of optoelectronic materials such as organic semiconductors, advanced dyes, or liquid crystals is not documented in the available sources.
While its structure suggests potential as a building block, no specific examples of its application in the synthesis of specialty chemicals or advanced reagents were found in the reviewed literature.
Intermediate in Agrochemical Research and Development
While this compound is a molecule of interest due to its combination of a dimethoxybenzene core and a polyfluoroalkyl substituent, detailed synthetic pathways for commercial or late-stage developmental agrochemicals using this specific compound as a direct intermediate are not extensively documented in publicly available scientific literature and patent databases. However, the structural motifs present in the molecule are highly relevant to agrochemical synthesis, and its utility as a chemical building block can be understood by examining the reactivity of its constituent parts and analogous synthetic transformations.
The 1,2-dimethoxybenzene (B1683551) (or veratrole) moiety is a well-established precursor in the synthesis of certain agrochemicals. The methoxy (B1213986) groups are electron-donating, activating the aromatic ring towards electrophilic substitution, allowing for the introduction of other functional groups necessary for building a more complex active ingredient. Furthermore, the methoxy groups can be cleaved under specific conditions to yield catechol derivatives, which are also versatile intermediates.
The pentafluoroethyl (-CF₂CF₃) group is a hard, non-metabolizable lipophilic substituent. Its strong electron-withdrawing nature significantly influences the electronic properties of the benzene (B151609) ring. In agrochemical design, the incorporation of such polyfluorinated groups is a common strategy to enhance the efficacy, selectivity, and metabolic stability of a potential active ingredient.
Given these characteristics, this compound serves as a valuable starting material in research and development for creating novel molecules for screening. Synthetic chemists can utilize this compound in multi-step pathways to generate libraries of derivatives for biological evaluation. A common and illustrative synthetic manipulation of such a molecule would be the selective demethylation to unmask a phenolic hydroxyl group, which can then be used for further derivatization, for example, through etherification.
Below is a representative, plausible synthetic transformation that a compound like this compound could undergo in an early-stage research program. This reaction highlights the conversion of the ether linkages to phenols, which are common anchor points in the synthesis of various pesticides.
Illustrative Synthetic Pathway: Selective Demethylation
One potential synthetic route in a research context involves the selective cleavage of one or both methoxy groups to produce the corresponding phenol(s). These phenols are significantly more reactive and can serve as handles for introducing other molecular fragments. Boron tribromide (BBr₃) is a classic and effective reagent for the demethylation of aryl methyl ethers.
Table 1: Illustrative Selective Monodemethylation Reaction
| Reactant | Reagent | Solvent | Conditions | Product |
|---|---|---|---|---|
| This compound | Boron tribromide (BBr₃) (1 equivalent) | Dichloromethane (CH₂Cl₂) | -78 °C to room temperature | 2-Methoxy-5-(pentafluoroethyl)phenol |
Following a monodemethylation, the resulting phenol (B47542) could be used in a nucleophilic substitution reaction, such as a Williamson ether synthesis, to attach a different substructure, a common strategy in building potential herbicide or fungicide candidates.
Table 2: Illustrative Etherification of Phenolic Intermediate
| Reactant | Reagents | Solvent | Conditions | Product |
|---|
These tables represent chemically sound, illustrative steps that could be employed in a research and development setting to create novel derivatives from this compound for agrochemical screening. The specific reagents and conditions would be subject to optimization in a laboratory setting.
Future Research Directions and Unaddressed Challenges
Development of More Sustainable and Atom-Economical Synthetic Methodologies
Current synthetic routes to 1,2-Dimethoxy-4-(pentafluoroethyl)benzene and related fluoroaromatics often rely on multi-step processes that may involve harsh reagents, stoichiometric byproducts, and significant solvent waste. A primary challenge is the development of greener, more efficient synthetic strategies.
Future research should focus on:
Catalytic C-H Pentafluoroethylation: Direct, late-stage C-H functionalization of 1,2-dimethoxybenzene (B1683551) would represent a significant advance in atom economy. nih.gov Developing selective catalytic systems (e.g., based on palladium, copper, or photoredox catalysis) that can precisely install the C2F5 group at the C4 position is a key goal. This approach would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps.
Flow Chemistry Approaches: Transitioning existing syntheses from batch to continuous flow processes can offer improved safety, efficiency, and scalability. Flow reactors provide superior control over reaction parameters like temperature and mixing, which is particularly beneficial for highly exothermic fluorination reactions.
Greener Reagents and Solvents: Investigation into more environmentally benign sources for the pentafluoroethyl group is needed. Furthermore, exploring the use of ionic liquids or other recyclable solvent systems could significantly reduce the environmental footprint of the synthesis. researchgate.net A greener approach for preparing fluoro-aromatics has been developed using diazotization of aromatic amines followed by thermal decomposition in ionic liquids, offering advantages like simplicity, high product purity, and recyclability of the solvent. researchgate.net
| Synthetic Strategy | Key Advantages | Research Goal |
| Catalytic C-H Functionalization | High atom and step economy nih.gov | Develop selective catalysts for direct pentafluoroethylation. |
| Continuous Flow Synthesis | Enhanced safety, scalability, and control. | Adapt and optimize current synthetic routes for flow chemistry. |
| Green Reagents/Solvents | Reduced environmental impact and waste. researchgate.net | Identify and validate effective, recyclable, and non-toxic alternatives. |
Exploration of Unprecedented Reactivity Patterns of the Pentafluoroethyl Group in Conjunction with the Dimethoxy Core
The interplay between the electron-donating dimethoxy groups and the strongly electron-withdrawing pentafluoroethyl substituent creates a unique electronic environment on the aromatic ring, which may lead to novel reactivity. libretexts.orgmasterorganicchemistry.com The methoxy (B1213986) groups are activating, ortho-, para-directing substituents, while the pentafluoroethyl group is deactivating and meta-directing. libretexts.orgmasterorganicchemistry.comresearchgate.net
Key areas for exploration include:
Nucleophilic Aromatic Substitution (SNAr): The powerful deactivating nature of the C2F5 group could render the aromatic ring susceptible to SNAr reactions, a reactivity pattern not typically seen with electron-rich dimethoxybenzenes. msu.edu Research could investigate the displacement of one or both methoxy groups with various nucleophiles.
Functionalization of the Pentafluoroethyl Chain: While the C-F bond is exceptionally strong, selective C-F activation and functionalization within the pentafluoroethyl group itself could open doors to new derivatives. chinesechemsoc.org This remains a significant challenge in organofluorine chemistry but would provide access to novel molecular architectures.
Directed Metalation: Investigating the ability of the methoxy and pentafluoroethyl groups to direct ortho-lithiation or other metalations could provide regioselective pathways to further functionalize the aromatic ring at positions C3, C5, or C6.
High-Throughput Experimentation and Automation in the Discovery of New Transformations
The discovery of novel reactions and the optimization of existing ones for this compound can be significantly accelerated by modern automation technologies. youtube.com High-Throughput Experimentation (HTE) allows for the rapid, parallel screening of a vast number of reaction conditions, catalysts, and reagents on a microscale. acs.orgacs.org
Future efforts in this area should involve:
Automated Reaction Screening: Employing robotic systems to screen for optimal conditions for reactions such as cross-coupling, C-H activation, or amination involving this compound as a substrate. oxfordglobal.comsynplechem.com This approach can quickly identify promising catalyst systems and reaction parameters that might be missed in traditional, manual screening. youtube.comnih.gov
Library Synthesis: Using automated platforms to synthesize libraries of derivatives based on the this compound scaffold. youtube.com These libraries are invaluable for structure-activity relationship (SAR) studies in drug discovery and materials science.
Integration with Machine Learning: Combining HTE data with machine learning algorithms can help predict the outcomes of new reactions and suggest novel experimental conditions, creating a closed-loop system for accelerated discovery. oxfordglobal.comlbl.gov
| Technology | Application to the Target Compound | Potential Outcome |
| High-Throughput Experimentation (HTE) | Rapid screening of catalysts and conditions for new reactions. acs.orgchemrxiv.org | Discovery of novel transformations and optimized synthetic routes. |
| Automated Synthesis Platforms | Parallel synthesis of compound libraries. synplechem.comcriver.com | Accelerated generation of derivatives for screening in various applications. |
| Machine Learning Integration | Predictive modeling based on HTE data. oxfordglobal.comlbl.gov | More efficient and targeted experimental design. |
Advanced Theoretical Modeling for Predictive Chemical Design
Computational chemistry and theoretical modeling are powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental work. nih.govdromicslabs.com For this compound, advanced modeling can provide critical insights.
Future research should leverage:
Density Functional Theory (DFT) Calculations: To map the electron distribution, predict the most reactive sites for electrophilic and nucleophilic attack, and calculate the energies of reaction intermediates and transition states. researchgate.net This can help rationalize observed reactivity and predict the feasibility of new, untested transformations.
Molecular Dynamics (MD) Simulations: To understand how the molecule interacts with biological targets, such as enzymes or receptors, or how it self-assembles in the context of materials science. nih.gov This is crucial for designing new drugs or functional materials.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating calculated molecular descriptors (e.g., electrostatic potential, dipole moment) with experimentally observed properties (e.g., biological activity, material performance), predictive QSAR models can be built to guide the design of new derivatives with enhanced properties. nih.gov
Expanding the Utility of this compound in Emerging Fields of Chemical Science
While organofluorine compounds are well-established in pharmaceuticals and agrochemicals, the unique combination of functional groups in this compound makes it a candidate for several emerging fields. nih.govnumberanalytics.comwikipedia.org Dimethoxybenzene derivatives themselves have a wide range of applications in pharmaceuticals, natural products, and materials science. nih.gov
Promising areas for future application-oriented research include:
Materials Science: The incorporation of the fluorinated moiety could lead to materials with unique properties, such as high thermal stability, chemical resistance, and specific optoelectronic characteristics. researchgate.net Its potential use in the development of liquid crystals, organic light-emitting diodes (OLEDs), or specialized polymers warrants investigation. nih.govresearchgate.net
Chemical Biology and Probe Development: The compound could serve as a scaffold for developing chemical probes. The pentafluoroethyl group can be used as a ¹⁹F NMR tag for imaging and mechanistic studies in biological systems.
Agrochemicals: The proven success of fluorinated molecules in agrochemicals suggests that derivatives of this compound could be explored as new herbicides, fungicides, or insecticides. nih.gov The dimethoxybenzene core is also present in some natural products with biological activity. nih.gov
Q & A
Q. What are the optimal synthetic routes for 1,2-Dimethoxy-4-(pentafluoroethyl)benzene?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or condensation reactions. For NAS, electron-withdrawing groups like the pentafluoroethyl moiety enhance reactivity at the para position. A stepwise approach includes:
Substrate preparation : Start with a dimethoxybenzene derivative (e.g., 1,2-dimethoxybenzene) and introduce the pentafluoroethyl group via fluorination or coupling reactions.
Reaction conditions : Use anhydrous solvents (e.g., DMF or THF) and catalysts like CuI or Pd-based complexes for cross-coupling.
Purification : Column chromatography or recrystallization to isolate the product.
Evidence from fluorinated benzene derivatives suggests that controlling steric hindrance and reaction temperature (80–120°C) improves yields .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- Spectroscopy :
- NMR (¹H/¹³C/¹⁹F): Assign methoxy (δ ~3.8–4.0 ppm) and pentafluoroethyl (δ ~110–120 ppm in ¹⁹F NMR) groups.
- HPLC-MS : Verify molecular ion peaks ([M+H]⁺) and purity (>95%).
- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, confirming substituent geometry .
- Elemental Analysis : Validate C, H, F, and O content.
Structural data (e.g., SMILES:COC1=CC(=C(C=C1OC)F)OC(F)(F)F) and InChIKey (LBFOLNNYIGEBCO-UHFFFAOYSA-N) are critical for database alignment .
Advanced Research Questions
Q. How do electron-withdrawing substituents influence reactivity in nucleophilic aromatic substitution (NAS) for this compound?
- Methodological Answer : The pentafluoroethyl group (-CF₂CF₃) significantly enhances NAS due to its strong electron-withdrawing effect (-I and -R effects), polarizing the aromatic ring and activating the para position. To study this:
- Kinetic Studies : Compare reaction rates with analogs (e.g., -OCH₃ vs. -CF₃) under identical conditions.
- DFT Calculations : Compute Fukui indices to identify electrophilic centers. For example, the para position in this compound shows higher electrophilicity than meta positions .
- Isotopic Labeling : Use ¹⁸O or ¹⁹F tracers to track substitution pathways.
Q. What computational methods are suitable for predicting the electronic effects of the pentafluoroethyl group on biological activity?
- Methodological Answer : Density Functional Theory (DFT) and molecular docking are effective:
- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential maps, highlighting electron-deficient regions.
- Docking Simulations : Model interactions with biological targets (e.g., enzyme active sites). For fluorinated analogs like Z-1,2-Dimethoxy-4-(3-fluoro-2-propenyl)benzene, activity correlates with substituent electronegativity and steric fit .
- QSAR Models : Use Hammett constants (σ) of substituents to predict bioactivity trends .
Q. How should researchers address discrepancies in biological activity data between isomers or analogs?
- Methodological Answer : Contradictions often arise from stereochemical or purity issues. Mitigation strategies include:
- Stereochemical Control : Use chiral catalysts or HPLC to isolate E/Z isomers (e.g., E-isomers of fluorinated analogs show 2× higher insect attractant activity than Z-forms) .
- Purity Validation : Reanalyze compounds via GC-MS or NMR to exclude degradation products.
- Assay Standardization : Replicate bioassays (e.g., antifungal tests against Candida albicans) under controlled pH, temperature, and solvent conditions .
Q. What experimental designs are recommended for studying the compound’s potential in agrochemical applications?
- Methodological Answer : Focus on structure-activity relationship (SAR) studies:
- Synthetic Derivatives : Prepare analogs with varying substituents (e.g., -Cl, -NO₂) to test insecticidal or herbicidal activity.
- Bioassays :
- Insect Attraction : Use olfactometer tests with target species (e.g., Bactrocera dorsalis). Fluorinated derivatives show enhanced attractant properties .
- Phytotoxicity : Evaluate seed germination inhibition in model plants (e.g., Arabidopsis).
- Mode of Action Studies : Use radiolabeled compounds to track uptake/metabolism in organisms .
Data Contradiction Analysis
Q. How can conflicting results in reaction yields or bioactivity be systematically resolved?
- Methodological Answer : Apply a tiered validation protocol:
Reproducibility Checks : Repeat experiments ≥3 times under standardized conditions.
Cross-Lab Validation : Collaborate with independent labs to eliminate equipment bias.
Meta-Analysis : Compare data with structurally similar compounds (e.g., methyleugenol derivatives) to identify outliers .
Advanced Analytics : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography to confirm molecular identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
